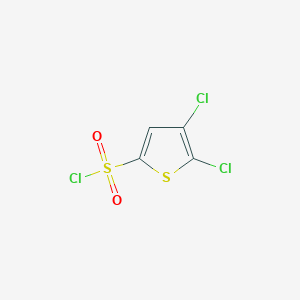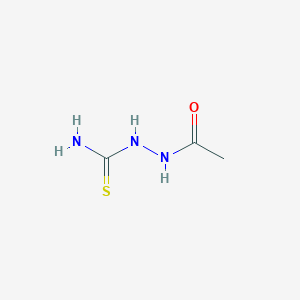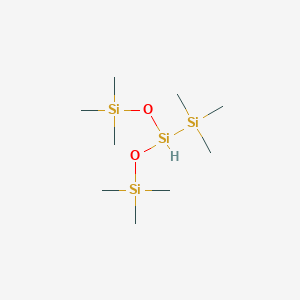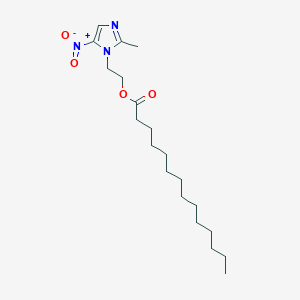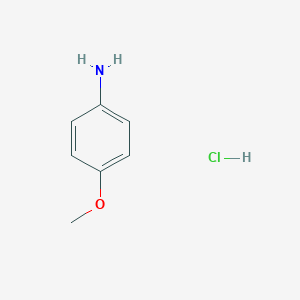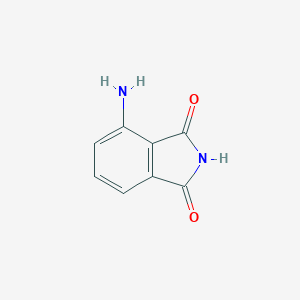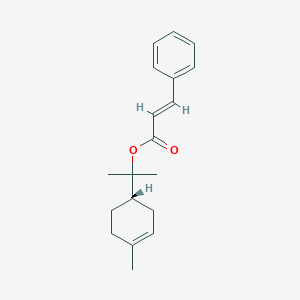
2-Propenoic acid, 3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)-
Vue d'ensemble
Description
“2-Propenoic acid, 3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)-” is a complex organic compound. It contains a 2-propenoic acid (also known as acrylic acid) moiety, a phenyl group, and a 4-methyl-3-cyclohexen-1-yl group. The “(S)-” indicates the stereochemistry of the compound, meaning it has a specific three-dimensional arrangement of the atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 2-propenoic acid ester and the introduction of the phenyl and 4-methyl-3-cyclohexen-1-yl groups. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a specified stereochemistry. The 2-propenoic acid part of the molecule would contribute to its reactivity, and the phenyl and 4-methyl-3-cyclohexen-1-yl groups could influence its physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The 2-propenoic acid ester could participate in reactions typical of esters, such as hydrolysis or transesterification. The double bond in the 2-propenoic acid part could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure, including its functional groups and stereochemistry. Properties such as solubility, melting point, boiling point, and reactivity could be influenced by these factors .Applications De Recherche Scientifique
Occurrence and Environmental Fate
Parabens, chemically related to the target compound through their ester functional groups, are extensively used as preservatives in various products. They have been detected in aquatic environments, where they exhibit biodegradability but remain ubiquitous in surface waters and sediments due to continuous introduction. Their environmental fate, including transformations and potential formation of more stable halogenated by-products, underscores the importance of understanding the ecological impact of such compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Anticancer Properties
Cinnamic acid derivatives, sharing the phenylpropenic acid motif with the target compound, have garnered attention for their anticancer properties. These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The review by De, Baltas, and Bedos-Belval (2011) emphasizes the need for further research on cinnamic acid derivatives to explore their full potential as anticancer agents, highlighting their historical underutilization despite significant antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Chemical Communication in Honeybees
The role of chemical compounds in honeybee communication illustrates the biological significance of specific esters and related molecules in social insects. Compounds such as 9-oxo-(E)-2-decenoic acid and its ester derivatives are crucial in maintaining colony structure and function, underscoring the diverse applications of ester chemistry in biological systems (Trhlin & Rajchard, 2018).
Synthetic Applications and Reactivity
The compound 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones serves as a privileged scaffold in the synthesis of various heterocyclic compounds, demonstrating the versatility of phenylpropenic acid derivatives in organic synthesis. The reactivity of these derivatives facilitates the construction of complex molecular architectures, highlighting the broad utility of these compounds in developing new materials and pharmaceuticals (Gomaa & Ali, 2020).
Environmental Contaminants and Human Health
Phthalates, structurally related to the target compound through their ester linkages, are widely recognized for their role as environmental contaminants. Studies on phthalates' occurrence in food and their potential health impacts, such as endocrine disruption, emphasize the importance of understanding and regulating the use of these and related chemicals to protect public health and the environment (Latini, Verrotti, & De Felice, 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-15-9-12-17(13-10-15)19(2,3)21-18(20)14-11-16-7-5-4-6-8-16/h4-9,11,14,17H,10,12-13H2,1-3H3/b14-11+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYQZYGVFMSSKH-GWKQRERASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)OC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](CC1)C(C)(C)OC(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless or pale straw coloured viscous liquid, mild, sweet, floral-balsamic odour | |
| Record name | Terpinyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/556/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; miscible in oils, miscible (in ethanol) | |
| Record name | Terpinyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/556/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.991-0.999 | |
| Record name | Terpinyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/556/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Terpinyl cinnamate | |
CAS RN |
10024-56-3 | |
| Record name | Terpinyl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERPINYL CINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34L3BD999A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



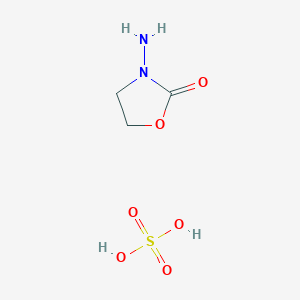
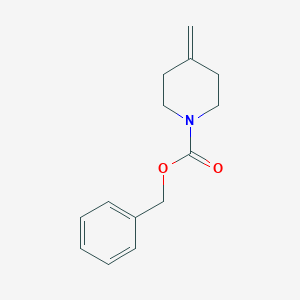
![bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B167231.png)
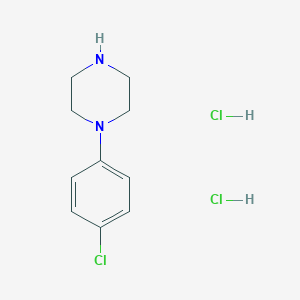
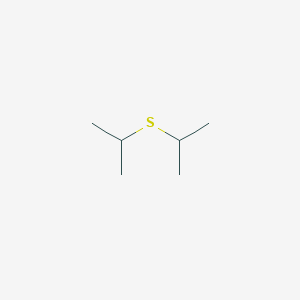
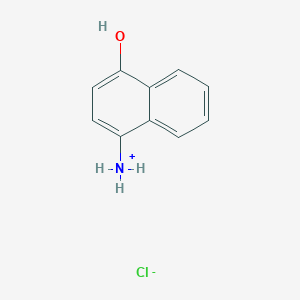
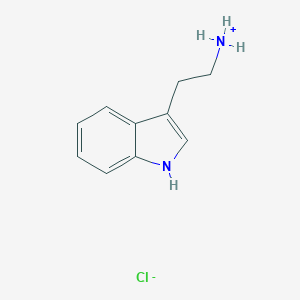
![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)
